molecular formula C14H21N3O3 B153352 Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate CAS No. 412293-91-5

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B153352
CAS No.: 412293-91-5
M. Wt: 279.33 g/mol
InChI Key: PVRXZBXZDBAHGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrimidin-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidin-2-yloxy group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the development of new pharmaceuticals .

Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRXZBXZDBAHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626672
Record name tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-91-5
Record name tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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